3-(3-Chlorophenyl)-3-phenylpropanoic acid
Description
3-(3-Chlorophenyl)-3-phenylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a propanoic acid backbone substituted with a phenyl group and a chlorophenyl group
Properties
IUPAC Name |
3-(3-chlorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWFEBLGVWKAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-phenylpropanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 3-chlorobenzophenone.
Reduction: The 3-chlorobenzophenone is then reduced to 3-(3-chlorophenyl)-1-phenylpropan-1-ol using a reducing agent like lithium aluminum hydride (LiAlH4).
Oxidation: Finally, the alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
Anti-inflammatory Agents
Research has indicated that derivatives of 3-(3-Chlorophenyl)-3-phenylpropanoic acid possess anti-inflammatory properties. These compounds are being studied as potential non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that certain analogs can inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of chlorinated derivatives of 3-phenylpropanoic acid. For example, compounds derived from this compound have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .
Acaricidal Activity
The acaricidal potential of this compound has been explored in agricultural research. Studies have shown that certain esters of this compound exhibit potent activity against pests such as Psoroptes cuniculi, a mite affecting livestock. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl group can enhance efficacy against these pests .
Food Industry
In the food industry, derivatives of this compound are utilized as flavoring agents and preservatives. Their ability to inhibit microbial growth makes them valuable in extending the shelf life of food products . Additionally, they are used to enhance the sensory attributes of food items.
Cosmetic Formulations
The compound is also incorporated into cosmetic products for its fragrance and preservative qualities. Its sweet floral scent makes it suitable for use in perfumes and personal care items .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
3-(4-Chlorophenyl)-3-phenylpropanoic acid: Similar structure but with the chlorine atom in the para position, which can influence its reactivity and interactions.
3-(3-Bromophenyl)-3-phenylpropanoic acid:
Uniqueness
3-(3-Chlorophenyl)-3-phenylpropanoic acid is unique due to the presence of the 3-chlorophenyl group, which can enhance its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Biological Activity
3-(3-Chlorophenyl)-3-phenylpropanoic acid, a derivative of 3-phenylpropanoic acid, has garnered attention for its diverse biological activities. This compound is part of a broader class of arylpropionic acids, which are known for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is C15H13ClO2, with a molecular weight of 260.72 g/mol. The presence of the chlorophenyl group is significant as it influences the compound's biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chlorinated derivatives of 3-phenylpropanoic acid. For instance, a study isolated several new chlorinated derivatives from marine-derived actinomycetes, which demonstrated selective antimicrobial activity against Staphylococcus aureus and Escherichia coli . The compounds showed modest effects on Candida albicans , indicating their potential as antibiotic agents (Table 1) .
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| 3-(3-Chloro-4-hydroxyphenyl)propanoic acid | Significant | Significant | Modest |
| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Significant | Significant | Modest |
| 3-Phenylpropanoic acid | Moderate | Moderate | Moderate |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Studies indicate that:
- Substituent Effects : The type and position of substituents on the phenyl ring significantly influence antimicrobial activity. For example, halogen substitutions enhance activity due to increased electron-withdrawing effects .
- Ester vs. Acid Forms : The ester derivatives often exhibit greater bioactivity compared to their acid counterparts, suggesting that the ester moiety plays a critical role in enhancing interaction with biological targets .
- Mechanism of Action : The proposed mechanism involves acyl transfer interactions with biological receptors, where the carbonyl oxygen may act as a hydrogen bond receptor or nucleophile .
Study on Acaricidal Activity
A series of studies focused on the acaricidal properties of related compounds revealed that certain derivatives exhibited potent activity against Psoroptes cuniculi, a mange mite. This research emphasizes the need for systematic investigations into the acaricidal potential of 3-aryl propionic acid esters, including this compound .
Antimicrobial Extracts from Actinomycetes
In another study, extracts from marine actinomycetes were fractionated to yield chlorinated derivatives that displayed significant antimicrobial activity. This research not only confirmed the antibacterial properties but also provided insights into the biosynthetic pathways involved in producing these bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
